2-(Tert-butyl)-N-((2-methylthiazol-4-yl)methyl)aniline
Description
Properties
Molecular Formula |
C15H20N2S |
|---|---|
Molecular Weight |
260.4 g/mol |
IUPAC Name |
2-tert-butyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline |
InChI |
InChI=1S/C15H20N2S/c1-11-17-12(10-18-11)9-16-14-8-6-5-7-13(14)15(2,3)4/h5-8,10,16H,9H2,1-4H3 |
InChI Key |
ABJKAFLXXLDGLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CNC2=CC=CC=C2C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation for Tert-butyl Aniline Synthesis
The tert-butyl-substituted aniline moiety is typically synthesized via Friedel-Crafts alkylation. A patented method employs phosphotungstic acid (DTP)/HZSM-5 catalysts to enhance regioselectivity for the 2-position. In this process:
- Aniline reacts with methyl tert-butyl ether (MTBE) at 180–200°C for 2–6 hours.
- Catalyst loading (0.5–2× aniline mass) and a molar ratio of MTBE:aniline ≥ 2:1 yield 57.62% selectivity for 2-tert-butyl aniline at 71.29% conversion.
- Competing N-alkylation is suppressed by the acidic HZSM-5 framework, which favors electrophilic aromatic substitution at the ortho position.
Comparative studies show that SiO₂/Al₂O₃ catalysts yield lower selectivity (35.9%) due to pore structure limitations.
Thiazole Moiety Construction
The 2-methylthiazol-4-ylmethyl group is introduced via cyclization or coupling reactions. A common approach involves:
N-Alkylation for Final Coupling
The tert-butyl aniline and thiazole intermediates are linked via N-alkylation. A representative protocol includes:
- Mitsunobu reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 2-tert-butyl aniline with 4-(chloromethyl)-2-methylthiazole.
- Conditions: Tetrahydrofuran (THF) solvent, 0°C to room temperature, 12–24 hours.
- Yield: 68–72% after column chromatography.
Catalytic Innovations and Optimization
Role of Heterogeneous Catalysts
The DTP/HZSM-5 system (Si/Al = 10–50) demonstrates superior performance in Friedel-Crafts alkylation due to:
Solvent and Temperature Effects
- Polar aprotic solvents (e.g., DMF, DMSO) improve thiazole ring stability during N-alkylation.
- Elevated temperatures (>150°C) in alkylation steps increase byproduct formation (e.g., dialkylated anilines).
Comparative Analysis of Synthetic Routes
Key Observations :
- The Friedel-Crafts route requires optimization to minimize N-alkylation byproducts.
- Mitsunobu coupling offers high selectivity but involves stoichiometric reagents.
Advanced Characterization and Quality Control
Spectroscopic Validation
Purity Challenges
- Common impurities:
Industrial-Scale Considerations
Chemical Reactions Analysis
Key Reaction Mechanisms
The compound’s reactivity is governed by its structural features:
-
Nucleophilic aromatic substitution : The aniline’s amino group facilitates electrophilic substitution, enabling further functionalization (e.g., acylation or alkylation).
-
Thiazole ring reactivity : The thiazole moiety participates in reactions such as alkylation, oxidation, or condensation, influenced by its electron-deficient nature .
-
Steric effects : The bulky tert-butyl group modulates reaction pathways by hindering certain orientations or stabilizing intermediates .
Key Reaction Data
Structural Analysis and Reactivity
-
Functional Groups :
-
Amino group (NH₂) for nucleophilic reactions
-
Thiazole ring (electron-deficient, reactive toward electrophiles)
-
Tert-butyl group (steric bulk, lipophilicity)
-
The combination of these features enables diverse chemical transformations, including cross-coupling, oxidation, and functional group interconversions.
Scientific Research Applications
2-(Tert-butyl)-N-((2-methylthiazol-4-yl)methyl)aniline is an organic compound with a molecular formula of . It consists of a tert-butyl group attached to an aniline structure, with a 2-methylthiazol-4-yl group linked via a methyl bridge. This compound has garnered interest for its potential applications in pharmaceuticals and agrochemicals.
Biological Activities of Thiazole-Based Compounds
Thiazole rings are noted for their biological activities, including:
- Antimicrobial
- Anticancer
- Anti-inflammatory
One study showed that a compound containing a thiazole moiety displayed anticonvulsant properties . The SAR analysis revealed that the highest activity of the compound might be attributed to the methoxy phenyl group attached to the pyridine ring .
Structural Features and Potential
This compound stands out because of its unique structural combination:
- Tert-butyl group: This bulky group enhances lipophilicity, potentially improving membrane permeability compared to simpler analogs.
- Thiazole ring: Contributes to the compound's biological activity and therapeutic potential.
Analogs of this compound
Several compounds share structural similarities with this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(Phenyl)-N-(methylthiazol-4-yl)aniline | Similar thiazole structure | Lacks tert-butyl group; potential different biological activity |
| 4-(Tert-butyl)-N-(methylthiazol-4-yl)aniline | Tert-butyl at different position | May exhibit altered pharmacokinetics |
| 5-Methylthiazole | Simple thiazole derivative | Lacks aniline structure; primarily used in flavoring |
Mechanism of Action
The mechanism of action of 2-(Tert-butyl)-N-((2-methylthiazol-4-yl)methyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Key Observations :
- Carbazole and pyrazole substituents in analogs introduce additional hydrogen-bonding or π-stacking capabilities absent in the target compound .
Physicochemical and Crystallographic Properties
Crystallographic data for N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline reveal orthorhombic packing (space group Pna2₁) with intermolecular N—H⋯O hydrogen bonds forming C(8) chains along the [001] direction . In contrast, the target compound’s crystal structure is unreported, but its tert-butyl group may disrupt such hydrogen-bonding networks, favoring hydrophobic interactions.
Biological Activity
2-(Tert-butyl)-N-((2-methylthiazol-4-yl)methyl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antitumor, and other relevant effects, supported by data tables and research findings.
The compound is characterized by the presence of a thiazole moiety, which is known for its diverse biological activities. The structure can be represented as follows:
- Chemical Formula : C12H16N2S
- Molecular Weight : 220.34 g/mol
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound.
- Minimum Inhibitory Concentration (MIC) :
- Against Staphylococcus aureus: 6.25 µg/mL
- Against Escherichia coli: 6.25 µg/mL
- Against Klebsiella pneumoniae: 12.5 µg/mL
- Against Pseudomonas aeruginosa: 12.5 µg/mL
These values indicate significant antimicrobial activity, suggesting that the compound may serve as a lead structure for developing new antibiotics .
Antitumor Activity
The compound has also shown promise in anticancer research. Thiazole derivatives have been linked to various mechanisms of action against cancer cells.
- Cytotoxicity Data :
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | A431 (Human epidermoid carcinoma) | <10 |
| Jurkat (T-cell leukemia) | <10 |
The results indicate that this compound exhibits potent cytotoxic effects against multiple cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .
Enzyme Inhibition
Research has indicated that compounds with thiazole structures can act as enzyme inhibitors. Specific studies have focused on their ability to inhibit various enzymes involved in disease processes.
- Enzyme Inhibition Data :
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Carbonic Anhydrase III | Competitive | 5.3 |
| Tyrosinase | Non-competitive | 34.1 |
These findings suggest that the compound may have therapeutic applications in conditions where these enzymes play a critical role .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several thiazole derivatives, concluding that those with methyl substitutions showed enhanced activity against fungal strains such as Candida albicans and bacterial strains like E. coli .
- Antitumor Studies : Another investigation explored the cytotoxic effects of various thiazole derivatives on cancer cell lines, finding that modifications at the phenyl ring significantly influenced activity levels .
Q & A
Q. What are the common synthetic routes for 2-(tert-butyl)-N-((2-methylthiazol-4-yl)methyl)aniline, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves a multi-step approach:
Condensation Reaction: Reacting 2-methylthiazole-4-carbaldehyde with tert-butyl-substituted aniline derivatives under reductive amination conditions (e.g., using NaBH₃CN or H₂/Pd-C).
Thiazole Functionalization: Introducing the methylthiazol-4-ylmethyl group via nucleophilic substitution or coupling reactions.
Purification: Flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .
Optimization Tips:
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
Methodological Answer:
- NMR Spectroscopy:
- X-ray Crystallography (SHELX): Resolve bond angles and torsional strain between the aniline and thiazole moieties. Refinement with SHELXL ensures accurate structural validation .
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of tert-butyl group).
Advanced Research Questions
Q. How can discrepancies between crystallographic data and spectroscopic results be resolved during structural elucidation?
Methodological Answer:
- Cross-Validation: Compare XRD bond lengths/angles (from SHELXL refinement) with DFT-optimized geometries (e.g., using Gaussian or ORCA software).
- Dynamic Effects: NMR chemical shifts may reflect solution-state conformers, while XRD shows static solid-state structures. Use variable-temperature NMR to assess rotational barriers (e.g., tert-butyl group) .
- Disorder Modeling: For flexible substituents (e.g., methylthiazole), apply SHELXL’s PART/SUMP instructions to model positional disorder .
Q. What computational methods are suitable for studying the electronic properties or potential binding interactions of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. B3LYP/6-31G(d) is recommended for balancing accuracy and computational cost.
- Molecular Docking (AutoDock Vina): Screen against biological targets (e.g., amyloid fibrils) using the thiazole ring as a pharmacophore. Validate docking poses with MD simulations (AMBER/CHARMM) .
- QSAR Modeling: Corporate substituent effects (e.g., tert-butyl bulkiness) into regression models to predict bioactivity .
Q. How should researchers design a structure-activity relationship (SAR) study for this compound’s bioactivity?
Methodological Answer:
Substituent Variation:
- Replace tert-butyl with cyclohexyl or isopropyl to assess steric effects.
- Modify the thiazole methyl group with halogens or electron-withdrawing groups.
Biological Assays:
- Screen analogs for amyloid-binding (Thioflavin T displacement assay) or kinase inhibition (ATPase activity assays).
Data Analysis:
Q. What strategies are recommended for resolving conflicting data in reaction mechanisms involving this compound?
Methodological Answer:
- Isotopic Labeling: Introduce ¹³C or ¹⁵N labels at key positions (e.g., tert-butyl or thiazole methyl) to track reaction pathways via NMR or MS.
- Kinetic Studies: Perform stopped-flow experiments to identify rate-determining steps (e.g., imine formation vs. cyclization) .
- Computational Validation: Compare proposed mechanisms (e.g., SN2 vs. radical pathways) using transition-state theory (IRC calculations in Gaussian) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
